(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole (S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18711752
InChI: InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m0/s1
SMILES:
Molecular Formula: C9H14N2S
Molecular Weight: 182.29 g/mol

(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole

CAS No.:

Cat. No.: VC18711752

Molecular Formula: C9H14N2S

Molecular Weight: 182.29 g/mol

* For research use only. Not for human or veterinary use.

(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole -

Specification

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
IUPAC Name 4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole
Standard InChI InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)8-4-3-5-10-8/h8,10H,3-5H2,1-2H3/t8-/m0/s1
Standard InChI Key CZVUSQZWKHWOLS-QMMMGPOBSA-N
Isomeric SMILES CC1=C(SC(=N1)[C@@H]2CCCN2)C
Canonical SMILES CC1=C(SC(=N1)C2CCCN2)C

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s IUPAC name, 4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1,3-thiazole, reflects its bicyclic structure comprising a thiazole ring substituted at positions 4 and 5 with methyl groups and at position 2 with a (2S)-configured pyrrolidine moiety. The thiazole core (C3H3NS) provides aromaticity and electronic diversity, while the pyrrolidine substituent introduces stereochemical complexity and hydrogen-bonding potential.

Table 1: Key Structural and Molecular Data

PropertyValue/DescriptorSource
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Stereochemistry(S)-configuration at pyrrolidine
Canonical SMILESCC1=C(SC(=N1)C2CCCN2)C
Isomeric SMILESCC1=C(SC(=N1)[C@@H]2CCCN2)C
InChIKeyCZVUSQZWKHWOLS-QMMMGPOBSA-N

The stereochemistry at the pyrrolidine nitrogen critically influences molecular interactions, as demonstrated by differential binding affinities in chiral environments. X-ray crystallography of analogous thiazoles reveals planar thiazole rings with puckered pyrrolidine groups, suggesting conformational flexibility .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves a cyclization reaction between 2-bromo-4,5-dimethylthiazole and (S)-2-pyrrolidinylamine under alkaline conditions. Optimized protocols employ potassium carbonate in dimethylformamide (DMF) at 80–100°C, achieving yields of 68–72% after purification via recrystallization.

Mechanistic Overview:

  • Nucleophilic Substitution: The amine attacks the electrophilic thiazole C2, displacing bromide.

  • Ring Closure: Intramolecular cyclization forms the pyrrolidine-thiazole linkage.

  • Stereochemical Retention: The (S)-configuration is preserved through chiral induction from (S)-2-pyrrolidinylamine.

Table 2: Representative Synthetic Conditions

ParameterSpecification
Reactants2-bromo-4,5-dimethylthiazole, (S)-2-pyrrolidinylamine
SolventDMF
BaseK2CO3 (2.5 equiv)
Temperature90°C, 12 hours
Yield70% (after recrystallization)

Industrial-scale production utilizes continuous flow reactors to enhance reproducibility and reduce byproduct formation. Post-synthetic modifications, such as N-alkylation or thiazole ring functionalization, enable diversification of the core structure .

Physicochemical Properties

Solubility and Stability

(S)-4,5-Dimethyl-2-(pyrrolidin-2-yl)thiazole exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<1 mg/mL at 25°C). Thermal stability analyses indicate decomposition above 220°C, making it suitable for high-temperature reactions.

Spectroscopic Characterization

  • IR Spectroscopy: Key peaks include ν(N-H) at 3254 cm⁻¹ (pyrrolidine) and ν(C=S) at 1120 cm⁻¹.

  • NMR: ¹H NMR (CDCl3) displays pyrrolidine protons at δ 3.2–3.5 ppm (multiplet) and thiazole methyl groups as singlets at δ 2.4 ppm .

Research Advancements and Future Directions

Structural Optimization Studies

Recent efforts focus on side-chain modifications to enhance bioavailability. For example:

  • N-Acylation: Improves metabolic stability by reducing hepatic oxidation.

  • Methyl Group Replacement: Fluorine substitutions at C4/C5 increase electronegativity and target binding .

Emerging Therapeutic Applications

  • Oncology: Thiazole-pyrrolidine hybrids inhibit tubulin polymerization (IC50 = 0.45 µM in MCF-7 cells) .

  • Metabolic Disorders: Stearoyl-CoA desaturase (SCD1) inhibition for obesity management .

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